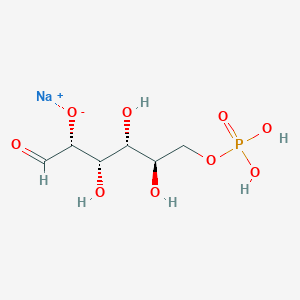

D-Glucose 6-phosphate (sodium)

Descripción

Fundamental Role as a Key Metabolic Intermediate

D-Glucose 6-phosphate is a central molecule in carbohydrate metabolism, acting as a branch point for several major pathways. wikipedia.orgtuscany-diet.net Depending on the cell's immediate needs for energy, biosynthetic precursors, or storage, G6P can be channeled in multiple directions. tuscany-diet.netnih.gov

Glycolysis: When the cell requires energy, G6P enters the glycolytic pathway. wikipedia.orgcaymanchem.com It is first isomerized to fructose (B13574) 6-phosphate, a step that prepares the molecule for further breakdown to generate ATP. wikipedia.org

Pentose (B10789219) Phosphate (B84403) Pathway: Alternatively, G6P can be directed into the pentose phosphate pathway (also known as the hexose (B10828440) monophosphate shunt). wikipedia.orgrose-hulman.edu This pathway is crucial for producing NADPH, a reducing agent essential for biosynthetic reactions like fatty acid and steroid synthesis, and for protecting the cell against oxidative stress. rose-hulman.edug6pddf.org It also generates ribose-5-phosphate (B1218738), a precursor for nucleotide and nucleic acid synthesis. rose-hulman.edu

Glycogen (B147801) Synthesis: In times of energy surplus, G6P is converted to glucose-1-phosphate and then stored as glycogen, primarily in the liver and muscles. wikipedia.orgtuscany-diet.net This process allows for the efficient storage of glucose for later use. wikipedia.org

Gluconeogenesis: In the liver and kidneys, G6P can be dephosphorylated back to glucose by the enzyme glucose-6-phosphatase and released into the bloodstream to maintain blood glucose levels. wikipedia.orgresearchgate.net Muscle cells lack this enzyme and therefore retain glucose-6-phosphate for their own energy needs. wikipedia.org

The allocation of G6P among these pathways is tightly regulated, ensuring that the cell's metabolic demands are met in a coordinated and efficient manner. rose-hulman.edu

Historical Context of D-Glucose 6-phosphate Research

The discovery and understanding of D-glucose 6-phosphate are intrinsically linked to the broader history of research into carbohydrate metabolism. The early 20th century saw pioneering work by scientists like Otto Meyerhof and Arthur Harden, who were awarded the Nobel Prize in 1922 and 1929, respectively, for their research on sugar fermentation and the role of enzymes in this process. wikipedia.org

A significant milestone in understanding the importance of G6P came with the discovery of Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency in the 1950s. g6pddf.orgnih.gov This genetic disorder, which can lead to hemolytic anemia, highlighted the critical role of the pentose phosphate pathway and its initial substrate, G6P, in protecting red blood cells from oxidative damage. g6pddf.orgashpublications.org The investigation into "primaquine sensitivity," an adverse reaction to an antimalarial drug, ultimately led to the identification of G6PD deficiency and a deeper appreciation for the metabolic pathways involving G6P. g6pddf.orghkjpaed.org

Significance in Cellular Energy Metabolism

D-Glucose 6-phosphate is a cornerstone of cellular energy metabolism. Its entry into glycolysis initiates a series of reactions that culminate in the production of ATP, the primary energy currency of the cell. wikipedia.org The phosphorylation of glucose to G6P is an energy-investment step that "activates" the glucose molecule, preparing it for the subsequent energy-yielding reactions of glycolysis. wikipedia.org

Chemical and Physical Properties of D-Glucose 6-phosphate (sodium salt)

| Property | Value | Source |

| Chemical Formula | C₆H₁₂NaO₉P | caymanchem.comsigmaaldrich.com |

| Molecular Weight | 282.12 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 54010-71-8 | caymanchem.comsigmaaldrich.com |

| Appearance | Crystalline solid | caymanchem.com |

| Color | White | sigmaaldrich.com |

| Solubility | Soluble in water | sigmaaldrich.comcymitquimica.com |

| Melting Point | 204 °C (decomposes) | sigmaaldrich.com |

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C6H12NaO9P |

|---|---|

Peso molecular |

282.12 g/mol |

Nombre IUPAC |

sodium;(2R,3R,4R,5R)-3,4,5-trihydroxy-1-oxo-6-phosphonooxyhexan-2-olate |

InChI |

InChI=1S/C6H12O9P.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,9-11H,2H2,(H2,12,13,14);/q-1;+1/t3-,4+,5+,6+;/m0./s1 |

Clave InChI |

WMDZTFJMKZDWKW-BTVCFUMJSA-N |

SMILES isomérico |

C([C@H]([C@H]([C@@H]([C@H](C=O)[O-])O)O)O)OP(=O)(O)O.[Na+] |

SMILES canónico |

C(C(C(C(C(C=O)[O-])O)O)O)OP(=O)(O)O.[Na+] |

Origen del producto |

United States |

Metabolic Pathways Intersecting at D Glucose 6 Phosphate

Glycolysis Pathway Integration

When the cell requires energy in the form of ATP, D-Glucose 6-phosphate is channeled into the glycolytic pathway. wikipedia.org This process begins with the conversion of G6P into another six-carbon sugar phosphate (B84403).

The second step of glycolysis involves the isomerization of D-Glucose 6-phosphate to Fructose (B13574) 6-phosphate. wikipedia.orgstudy.com This reaction is catalyzed by the enzyme phosphoglucose (B3042753) isomerase (also known as glucose-6-phosphate isomerase). wikipedia.orgstudy.com The conversion from an aldose (glucose) to a ketose (fructose) is a crucial rearrangement that prepares the molecule for the subsequent phosphorylation to fructose-1,6-bisphosphate, a key committed step in glycolysis. wikipedia.orgquora.com

Under standard thermodynamic conditions, this reaction has a small positive Gibbs free energy change (ΔG°' = 1.7 kJ/mol), suggesting it is readily reversible. youtube.com However, within the cell, the concentrations of the reactant and product are such that the actual Gibbs free energy change (ΔG) is negative, allowing the reaction to proceed in the forward direction. youtube.com

The flow of G6P into glycolysis is tightly controlled. One of the primary points of regulation is the enzyme hexokinase, which catalyzes the initial phosphorylation of glucose to G6P. stanford.eduyoutube.com Hexokinase is subject to product inhibition by D-Glucose 6-phosphate. stanford.edugonzaga.edu When the downstream enzyme phosphofructokinase is less active, Fructose 6-phosphate levels rise, leading to an increase in G6P concentration, which in turn inhibits hexokinase. gonzaga.edu This feedback mechanism prevents the cell from committing glucose to glycolysis when energy stores are high. nih.gov

Furthermore, the activity of phosphofructokinase, the enzyme catalyzing the committed step of glycolysis, is a major control point. High levels of ATP allosterically inhibit phosphofructokinase, signaling that the cell has sufficient energy and slowing down the glycolytic pathway. gonzaga.edu

Pentose (B10789219) Phosphate Pathway (PPP) Initiation

When the cellular demand for NADPH or nucleotide precursors is high, D-Glucose 6-phosphate is diverted from glycolysis into the Pentose Phosphate Pathway (PPP). wikipedia.orgnih.gov This alternative route for glucose oxidation is crucial for biosynthesis and antioxidant defense. nih.govwikipedia.org

The entry point and rate-limiting step of the PPP is the dehydrogenation of D-Glucose 6-phosphate to 6-phosphoglucono-δ-lactone, a reaction catalyzed by glucose-6-phosphate dehydrogenase (G6PD). nih.govfrontiersin.org This is an irreversible reaction that also generates the first molecule of NADPH. wikipedia.orgkhanacademy.org

The primary regulation of the oxidative branch occurs at the G6PD-catalyzed step. The activity of G6PD is allosterically stimulated by its substrate NADP+ and strongly inhibited by its product, NADPH. wikipedia.orgnih.gov A high ratio of NADPH to NADP+ signals that there is an ample supply of reducing power, thus inhibiting G6PD and slowing the flux through the PPP. wikipedia.org Conversely, when NADPH is consumed in reductive biosynthesis or antioxidant activities, the resulting increase in the NADP+/NADPH ratio activates G6PD. nih.gov

| Regulatory Molecule | Effect on G6PD Activity | Consequence for PPP Flux |

| NADP+ | Allosteric activator | Increases flux |

| NADPH | Allosteric inhibitor | Decreases flux |

| Acetyl CoA | Inhibitor | Decreases flux |

The non-oxidative branch of the PPP consists of a series of reversible sugar-phosphate interconversions. libretexts.org This phase is crucial for producing ribose-5-phosphate (B1218738), a precursor for nucleotide and nucleic acid synthesis. nih.govjackwestin.com Additionally, it can regenerate glycolytic intermediates, such as Fructose 6-phosphate and Glyceraldehyde 3-phosphate, from the pentose phosphates produced in the oxidative phase. nih.govlibretexts.org This interconnection allows the cell to adjust the output of the PPP to meet its specific metabolic needs. For instance, if the cell requires more NADPH than ribose-5-phosphate, the intermediates of the non-oxidative branch can be converted back into glycolytic intermediates to be re-oxidized. nih.gov

The oxidative phase of the PPP is a major source of NADPH in the cell, with two molecules of NADPH produced for each molecule of D-Glucose 6-phosphate that enters the pathway. nih.govwikipedia.org NADPH is a crucial reducing agent for a variety of anabolic reactions, including the synthesis of fatty acids, cholesterol, and nucleotides. nih.govresearchgate.net It is also essential for maintaining a reducing environment within the cell and protecting against oxidative stress. researchgate.netnih.gov NADPH is the primary electron donor for glutathione (B108866) reductase, an enzyme that regenerates reduced glutathione, a key antioxidant. nih.gov

Glycogen (B147801) Synthesis and Storage Mechanisms

When cellular energy levels are high and glucose is abundant, G6P is channeled towards storage in the form of glycogen, a large, branched polymer of glucose. This process, known as glycogenesis, occurs primarily in the liver and skeletal muscle. wikipedia.org

The initial step in committing G6P to glycogen synthesis is its isomerization to glucose 1-phosphate (G1P). wikipedia.orgnih.gov This reversible reaction is catalyzed by the enzyme phosphoglucomutase (PGM). wikipedia.orggpnotebook.comresearchgate.net The PGM enzyme facilitates the transfer of the phosphate group from the 6-carbon to the 1-carbon position of the glucose molecule. wikipedia.orgebi.ac.uk The reaction mechanism proceeds through a glucose 1,6-bisphosphate intermediate, where the enzyme first donates a phosphate group to the substrate before retrieving the original phosphate group. wikipedia.org The direction of the reaction is dictated by the relative concentrations of G6P and G1P, with high levels of G6P driving the formation of G1P for glycogen synthesis. wikipedia.orgebi.ac.uk

Glucose 1-phosphate is subsequently converted to UDP-glucose, which serves as the direct precursor for glycogen chain elongation. nih.govwikipedia.org The key regulatory enzyme in this final step is glycogen synthase. nih.gov The activity of glycogen synthase is tightly controlled by both covalent modification (phosphorylation) and allosteric regulation. researchgate.netnih.gov D-Glucose 6-phosphate acts as a potent allosteric activator of glycogen synthase. wikipedia.orgnih.gov When G6P levels are high, it binds to a specific site on the glycogen synthase enzyme, inducing a conformational change that increases its activity. pnas.org This activation is particularly crucial for the phosphorylated, less active form of the enzyme, allowing glycogen synthesis to proceed rapidly when glucose is plentiful, even before hormonal signals have fully dephosphorylated and activated the enzyme. researchgate.netnih.gov This allosteric control provides a direct link between glucose availability (reflected in G6P concentration) and its storage. nih.gov

| Regulatory State | Covalent Modification | Allosteric Activator (G6P) | Enzyme Activity |

|---|---|---|---|

| Inactive/Less Active | Phosphorylated | Absent | Low |

| Partially Active | Phosphorylated | Present | Increased |

| Fully Active | Dephosphorylated | Present/Absent | High |

Gluconeogenesis and Glucose Production Pathways

During periods of fasting, starvation, or intense exercise, the body must produce glucose from non-carbohydrate precursors to maintain blood glucose levels, a process known as gluconeogenesis. wikipedia.org This pathway, occurring primarily in the liver and to a lesser extent in the kidneys, is essentially the reverse of glycolysis, though it bypasses the irreversible glycolytic steps. wikipedia.orggeeksforgeeks.org

D-Glucose 6-phosphate is the final intermediate in the gluconeogenic pathway before the generation of free glucose. libretexts.org The conversion of G6P to glucose is catalyzed by the enzyme glucose-6-phosphatase (G6Pase). geeksforgeeks.orgwikipedia.org This enzyme is located within the membrane of the endoplasmic reticulum, with its active site facing the lumen. wikipedia.orgnih.gov G6P is transported from the cytoplasm into the endoplasmic reticulum, where G6Pase hydrolyzes the phosphate group, yielding free glucose and inorganic phosphate. libretexts.orgwikipedia.org The free glucose is then transported out of the cell and into the bloodstream to be used by other tissues. wikipedia.orgwikipedia.org This final dephosphorylation step is critical for glucose homeostasis, as the phosphorylated form, G6P, cannot cross the cell membrane. nih.govwikipedia.org Muscle cells lack glucose-6-phosphatase, which is why muscle glycogen stores are used internally and not released into the blood. wikipedia.org

| Process | Starting Molecule | Ending Molecule | Key Enzyme | Cellular Location |

|---|---|---|---|---|

| Glycolysis (Step 1) | Glucose | D-Glucose 6-phosphate | Hexokinase/Glucokinase | Cytoplasm |

| Gluconeogenesis (Final Step) | D-Glucose 6-phosphate | Glucose | Glucose-6-phosphatase | Endoplasmic Reticulum (Liver/Kidney) |

De Novo Lipogenesis Pathway Interconnection

When both glucose and energy stores are replete, excess G6P can be directed towards the synthesis of fatty acids through de novo lipogenesis. nih.gov This pathway connects carbohydrate metabolism to lipid storage. The interconnection is primarily facilitated through two key outputs derived from G6P metabolism:

Production of Acetyl-CoA : G6P can proceed through glycolysis to be converted into pyruvate (B1213749). Pyruvate then enters the mitochondria and is converted to acetyl-CoA, the fundamental two-carbon building block for fatty acid synthesis. nih.gov

Generation of NADPH : G6P is the entry point for the pentose phosphate pathway (PPP), a major metabolic route parallel to glycolysis. wikipedia.org The oxidative phase of the PPP converts G6P into other sugars while generating a significant amount of NADPH (reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate). wikipedia.orgquora.com NADPH is the essential reducing agent required for the reductive biosynthesis of fatty acids by the enzyme fatty acid synthase. quora.comnih.gov Therefore, the flux of G6P through the PPP is tightly linked to the cell's capacity for lipogenesis. nih.govoup.com

Studies have shown that inhibiting the G6Pase system leads to an accumulation of hepatic G6P, which in turn stimulates a dramatic increase in de novo lipogenesis and the development of hepatic steatosis (fatty liver). diabetesjournals.org

| Metabolic Pathway | Key Product from G6P | Role in Lipogenesis |

|---|---|---|

| Glycolysis | Acetyl-CoA (via Pyruvate) | Primary building block for fatty acid chains |

| Pentose Phosphate Pathway | NADPH | Provides reducing power for fatty acid synthesis |

Hexosamine Biosynthesis Pathway Linkages

A smaller but physiologically significant fraction of cellular glucose, typically 2-5%, is shunted into the hexosamine biosynthesis pathway (HBP). researchgate.netnih.gov This pathway links glucose metabolism with the synthesis of amino sugars, which are essential for the glycosylation of proteins and lipids. nih.gov

The entry point for the HBP branches off from glycolysis. G6P is first isomerized to fructose-6-phosphate (B1210287). The enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT), which is the rate-limiting enzyme of the HBP, then converts fructose-6-phosphate and glutamine into glucosamine-6-phosphate and glutamate. researchgate.netnih.govfrontiersin.org Subsequent enzymatic steps lead to the production of the final product, uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc). researchgate.net UDP-GlcNAc is the universal donor substrate for the addition of N-acetylglucosamine moieties onto nuclear and cytoplasmic proteins (O-GlcNAcylation) and for the synthesis of complex glycans in the endoplasmic reticulum and Golgi apparatus. researchgate.netnih.gov Because the HBP integrates inputs from glucose (via fructose-6-phosphate), amino acid (via glutamine), fatty acid (via acetyl-CoA), and nucleotide (via UTP) metabolism, it is considered a critical cellular nutrient sensor. frontiersin.org

| Step | Substrates | Products | Enzyme | Significance |

|---|---|---|---|---|

| 1 | D-Glucose 6-phosphate | Fructose-6-phosphate | Phosphoglucose Isomerase | Connects to Glycolysis |

| 2 | Fructose-6-phosphate + Glutamine | Glucosamine-6-phosphate + Glutamate | GFAT | Rate-limiting, committed step of HBP |

Enzymatic Regulation and Interactions of D Glucose 6 Phosphate

Phosphorylation of Glucose to D-Glucose 6-phosphate

The initial and rate-limiting step in glucose metabolism is its phosphorylation to G6P. This irreversible reaction is catalyzed by two types of enzymes: hexokinases and glucokinase. doubtnut.comgithub.io This phosphorylation effectively traps glucose inside the cell, as the negatively charged phosphate (B84403) group prevents it from crossing the cell membrane. github.iowikipedia.org

Hexokinases are a family of enzymes that catalyze the phosphorylation of hexoses (six-carbon sugars) by transferring a phosphate group from ATP to the sugar. wikipedia.org There are four main isoforms of hexokinase in mammals, designated as Hexokinase I, II, III, and IV (also known as glucokinase). proteopedia.org

Hexokinase I, II, and III are found in various tissues throughout the body. proteopedia.org They exhibit a high affinity for glucose, meaning they can function effectively even at low glucose concentrations. youtube.com This high affinity ensures a constant supply of G6P for energy production in tissues like the brain and muscles. rupress.org However, these isoforms are subject to product inhibition by G6P. github.io When G6P levels rise, it binds to an allosteric site on the hexokinase enzyme, causing a conformational change that reduces its activity. proteopedia.org This feedback mechanism prevents the cell from overproducing G6P when it is not needed. nih.gov

Table 1: Comparison of Kinetic Properties of Hexokinase Isoforms

| Isoform | Primary Tissue Location | Km for Glucose | Inhibition by G6P |

|---|---|---|---|

| Hexokinase I | Most tissues, especially brain and red blood cells | Low (~0.1 mM) | Yes |

| Hexokinase II | Insulin-sensitive tissues (muscle, adipose) | Low (~0.1 mM) | Yes |

| Hexokinase III | Various tissues | Low (~0.1 mM) | Yes |

| Glucokinase (Hexokinase IV) | Liver, Pancreatic β-cells | High (~10 mM) | No |

Glucokinase, also known as Hexokinase IV, is primarily found in the liver and the β-cells of the pancreas. wikipedia.orgwikipedia.org Unlike the other hexokinase isoforms, glucokinase has a low affinity for glucose, with a much higher Km value. youtube.combionity.com This means that glucokinase is only significantly active when blood glucose levels are high, such as after a meal. youtube.com

A key distinguishing feature of glucokinase is its lack of product inhibition by G6P. wikipedia.orgbionity.com This allows the liver to continue taking up and phosphorylating glucose even when intracellular G6P concentrations are high, facilitating the storage of glucose as glycogen (B147801). endocrine.org In pancreatic β-cells, glucokinase acts as a glucose sensor. wikipedia.org The rate of G6P formation by glucokinase is directly proportional to the blood glucose concentration, and the resulting increase in ATP production triggers the release of insulin. endocrine.org

Enzymes Utilizing D-Glucose 6-phosphate as Substrate

Once formed, G6P can be shunted into several metabolic pathways, each initiated by a specific enzyme that recognizes G6P as its substrate. One of the most critical enzymes in this regard is Glucose-6-phosphate dehydrogenase.

Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose (B10789219) phosphate pathway (PPP). wikipedia.orgmdpi.com It catalyzes the oxidation of G6P to 6-phospho-D-glucono-1,5-lactone, with the concomitant reduction of NADP+ to NADPH. wikipedia.org This reaction is a primary source of NADPH in the cell, which is essential for reductive biosynthesis and for protecting the cell against oxidative damage. wikipedia.orgashpublications.org

The kinetics of G6PD are consistent with an ordered, sequential mechanism where NADP+ binds to the enzyme first, followed by G6P. researchgate.net After the reaction, 6-phospho-D-glucono-1,5-lactone is released, followed by NADPH. researchgate.net The activity of G6PD is regulated by the cellular ratio of NADPH to NADP+. A high NADPH/NADP+ ratio inhibits G6PD activity, thus controlling the flow of G6P into the pentose phosphate pathway. wikipedia.orgmdpi.com

G6PD exhibits a high degree of specificity for its substrate, D-glucose 6-phosphate. Studies have shown that while it can act on other hexose (B10828440) phosphates to a minor extent, its catalytic efficiency is significantly lower. For instance, some studies have investigated the use of 2-deoxy-D-glucose-6-phosphate as a substrate analog, revealing differences in substrate specificity among various G6PD forms. nih.gov Other potential substrates like glucose-1-phosphate, free glucose, fructose (B13574), and galactose-6-phosphate (B1197297) show negligible activity with G6PD. scirp.org The enzyme also displays a strong preference for the coenzyme NADP+, with very little activity observed with NAD+. scirp.org

G6PD exists in a dynamic equilibrium between monomeric, dimeric, and tetrameric forms. nih.gov The oligomeric state of the enzyme is crucial for its catalytic activity, with the monomer being inactive and both the dimer and tetramer being active. nih.gov The binding of a structural NADP+ molecule, distinct from the catalytic NADP+ coenzyme, is important for maintaining protein stability and promoting the assembly of these oligomers. nih.gov

Research has shown that pathogenic mutations in the G6PD gene often occur at the interfaces between the subunits, disrupting the formation of stable dimers and tetramers. nih.govnih.gov This leads to reduced enzyme activity and stability. Studies have demonstrated that the tetrameric form of G6PD is more catalytically active and stable than the dimeric form. nih.gov The stabilization of these oligomeric complexes is a key factor in ensuring normal G6PD function. nih.gov

Glucose-6-phosphate Dehydrogenase (G6PD) Kinetics and Mechanism

Structural Basis of Enzyme Function

The interaction between D-Glucose 6-phosphate and its metabolizing enzymes is governed by the specific three-dimensional structures of these proteins. The active sites of these enzymes are shaped to recognize and bind G6P with high specificity, facilitating the subsequent catalytic reaction.

Phosphoglucose (B3042753) Isomerase (PGI): The crystal structure of human phosphoglucose isomerase reveals a deep cleft that forms the active site. pnas.org The binding of the phosphate group of G6P is a key initial step, and a sulfate (B86663) molecule from the crystallization solution has been observed to bind to this phosphate-binding site, providing insights into substrate recognition. nih.gov Comparison of the enzyme structure with and without an inhibitor suggests that the binding of the phosphate moiety induces a conformational change, where two loops move closer to the active site. nih.gov The active site is located in a cleft between the two domains of the dimeric enzyme. pnas.org Key residues from both subunits contribute to the active site, which may explain why the active form of the enzyme is a dimer. pnas.org

Glucose-6-Phosphatase (G6Pase): Cryo-electron microscopy structures of human glucose-6-phosphatase catalytic subunit 1 (G6PC1) show that it is an integral membrane protein with nine transmembrane helices. pnas.org The catalytic pocket is large and faces the lumen of the endoplasmic reticulum. pnas.org The binding of G6P induces significant conformational changes in this pocket, which facilitates the proper positioning of the glucose moiety. pnas.org The phosphate group of G6P interacts with positively charged residues such as Lys76, Arg83, and Arg170. pnas.org

Phosphoglucomutase (PGM): Human phosphoglucomutase 1 (PGM1) is a monomeric enzyme with a unique four-domain, heart-shaped structure. oup.comnih.gov The active site is located in a deep crevice at the interface of these domains. oup.com A key feature of the active enzyme is a phosphorylated serine residue (Ser116) which is directly involved in the phosphoryl transfer reaction. oup.comebi.ac.uk A divalent metal ion, typically Mg2+, is coordinated by the phosphate group and three aspartate residues and is essential for catalysis. oup.com

Glucose-6-phosphatase (G6Pase) Activity and Hydrolysis

Glucose-6-phosphatase (G6Pase) catalyzes the hydrolysis of D-Glucose 6-phosphate to D-glucose and inorganic phosphate, a critical step in maintaining blood glucose homeostasis. wikipedia.orgnih.gov

G6Pase is an integral membrane protein of the endoplasmic reticulum (ER). nih.govnih.gov Its active site is located within the ER lumen. pnas.orgnih.gov This subcellular localization necessitates a multicomponent system for its function. Cytosolic G6P is first transported into the ER lumen by a specific transporter, G6PT1 (encoded by SLC37A4). pnas.org After hydrolysis by G6Pase, the resulting glucose and inorganic phosphate are then transported out of the ER lumen into the cytosol by distinct transporters. nih.gov This compartmentalization allows for the regulation of glucose release from the cell. unito.it

The recognition of D-Glucose 6-phosphate by G6Pase involves specific interactions within its catalytic pocket. The phosphate group of G6P is crucial for binding and is stabilized by electrostatic and hydrogen bond interactions with several key amino acid residues. pnas.org In the human G6PC1, these include Lys76, Arg83, and Arg170. pnas.org These residues attract the phosphate group, bringing it into close proximity to His176, which acts as the nucleophile in the catalytic reaction. pnas.org His119 is also involved in the catalytic process by protonating the glucose-bound oxygen to form free glucose. wikipedia.org The binding of G6P induces conformational changes that shrink the ligand-binding pocket, facilitating interactions between the glucose moiety and residues in the luminal loops. pnas.org

Phosphoglucomutase Activity and Interconversion

Phosphoglucomutase (PGM) catalyzes the reversible interconversion of D-Glucose 1-phosphate and D-Glucose 6-phosphate. nih.govwikipedia.org This reaction is central to both the breakdown of glycogen (glycogenolysis) and its synthesis (glycogenesis). wikipedia.org

The catalytic mechanism of PGM involves a phosphoryl group transfer via a glucose 1,6-bisphosphate intermediate. wikipedia.org The enzyme exists in a phosphorylated state, with a phosphate group attached to a serine residue in the active site. ebi.ac.uk The reaction proceeds in two steps:

The enzyme transfers its phosphate group to the substrate (either glucose 1-phosphate or glucose 6-phosphate), forming the glucose 1,6-bisphosphate intermediate. wikipedia.org

The enzyme, now in a dephosphorylated state, accepts a phosphate group from a different position on the glucose 1,6-bisphosphate, regenerating the phosphoenzyme and forming the product. wikipedia.org

This mechanism requires a rapid reorientation of the intermediate within the active site. wikipedia.org

Phosphoglucose Isomerase Kinetics and Equilibrium

Phosphoglucose isomerase (PGI), also known as glucose-6-phosphate isomerase, catalyzes the reversible isomerization of D-Glucose 6-phosphate (G6P) to D-fructose 6-phosphate (F6P). iucr.orgproteopedia.org This reaction is a key step in both glycolysis and gluconeogenesis. The direction of the reaction is determined by the relative concentrations of the substrate and product. iucr.org

The kinetics of this isomerization have been studied in detail. For baker's yeast PGI at pH 8.0, the Michaelis constant (Km) and the catalytic rate constant (kcat) are dependent on temperature. nih.gov The equilibrium of the reaction favors the formation of G6P. The equilibrium constant (Keq = [F6P]/[G6P]) for the reaction catalyzed by PGI has been determined to be approximately 0.3 to 0.4 at temperatures around 293-298 K. nih.govnist.gov

| Temperature (K) | Reaction | Km (mM) | kcat (s⁻¹) |

|---|---|---|---|

| 293.4 | F6P → G6P | 2.62 ± 0.55 | 2.78 ± 0.34 |

| G6P → F6P | - | 0.852 ± 0.086 | |

| 298.4 | F6P → G6P | - | - |

| G6P → F6P | - | 1.46 ± 0.06 | |

| 311.5 | F6P → G6P | 7.8 ± 4.8 | 11.4 ± 1.0 |

Other Associated Enzymes (e.g., Mannitol-1-phosphatase, SapM Protein)

Mannitol-1-phosphatase: In certain metabolic contexts, G6P can interact with other enzymes. For instance, microsomal glucose-6-phosphatase can catalyze the formation of mannitol (B672) 1-phosphate from mannitol and glucose 6-phosphate. nih.gov This indicates that under specific conditions, G6P can serve as a phosphate donor in reactions other than its direct hydrolysis to glucose. The formation of mannitol 1-phosphate has been shown to occur initially within the microsomes. diabetesjournals.org

SapM Protein: The SapM protein from Mycobacterium tuberculosis is a secreted acid phosphatase. nih.gov While it exhibits broad substrate specificity, it shows poor activity against D-Glucose 6-phosphate. nih.govuniprot.org This suggests that despite being a phosphatase, SapM is not significantly involved in the direct dephosphorylation of G6P in the context of mycobacterial metabolism.

Enzyme Inhibition and Activation Studies

D-Glucose 6-phosphate is a well-documented regulator of several key enzymes. It primarily acts as an inhibitor of the enzyme responsible for its own synthesis, hexokinase, in a classic example of product feedback inhibition. Conversely, it serves as a primary substrate and activator for the first enzyme in the pentose phosphate pathway, Glucose-6-phosphate dehydrogenase.

The inhibitory role of D-Glucose 6-phosphate is most prominently observed in its interaction with hexokinase, the enzyme that catalyzes the phosphorylation of glucose to form G6P.

Hexokinase Inhibition:

The inhibition of hexokinase by its product, G6P, is a critical regulatory point in glycolysis. This feedback mechanism ensures that intracellular glucose phosphorylation is halted when G6P levels are sufficient, preventing the unnecessary consumption of ATP. The precise nature of this inhibition has been the subject of extensive study, with evidence pointing towards a complex mechanism.

Non-Competitive Inhibition: Several studies have characterized G6P as a non-competitive inhibitor with respect to ATP. researchgate.netnih.gov This implies that G6P binds to a site on the enzyme other than the ATP active site (an allosteric site), reducing the enzyme's maximum catalytic rate (Vmax) without affecting its affinity for ATP (Km). nih.govnih.gov

Dual Inhibition Mechanisms: More recent research suggests a more complex, dual mechanism for the potent inhibition of brain hexokinase (HKI). researchgate.net Evidence indicates that G6P can bind to both the active site, where it competes directly with ATP, and to an allosteric site in the N-terminal half of the enzyme. researchgate.net Binding to either site can cause potent inhibition, and these sites may be linked by negative cooperativity. researchgate.net The relief of this inhibition by higher concentrations of glucose further complicates the kinetic profile, suggesting a partially competitive interaction with glucose. pnas.org

Table 1: Kinetic Analysis of Hexokinase Inhibition by D-Glucose 6-phosphate

| Inhibitor | Enzyme | Variable Substrate | Type of Inhibition | Key Findings |

| D-Glucose 6-phosphate | Skeletal Muscle Hexokinase | ATP | Non-Competitive | G6P reduces Vmax without altering the Km for ATP. nih.gov |

| D-Glucose 6-phosphate | Skeletal Muscle Hexokinase | Glucose | Non-Competitive | G6P reduces Vmax without altering the Km for glucose. nih.gov |

| D-Glucose 6-phosphate | Brain Hexokinase | ATP | Mixed / Dual Mechanism | G6P can bind to both the active site (competitive with ATP) and an allosteric site. researchgate.net |

| D-Glucose 6-phosphate | Brain Hexokinase | ADP (Reverse Reaction) | Allosteric | G6P affects the maximal rate (Vmax) of the reverse reaction, consistent with binding to an allosteric site. nih.gov |

D-Glucose 6-phosphate is the essential substrate for Glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway (PPP). wikipedia.orglsuhsc.edu The activity of G6PD is under tight allosteric control, where G6P itself and the enzyme's cofactor, NADP+, play pivotal roles.

Substrate Activation:

Glucose-6-phosphate dehydrogenase is stimulated by its substrate, G6P. wikipedia.org Increased levels of G6P drive the first step of the PPP, leading to the production of NADPH and precursors for nucleotide synthesis.

Cofactor-Mediated Allosteric Control:

The most significant regulation of G6PD activity comes from the enzyme's interaction with its cofactor, NADP+, and its product, NADPH.

NADPH/NADP+ Ratio: The intracellular ratio of NADPH to NADP+ is the primary determinant of G6PD activity. wikipedia.org NADPH acts as a competitive inhibitor with respect to NADP+, meaning high levels of NADPH effectively shut down the enzyme. Conversely, increased utilization of NADPH in biosynthetic processes raises the level of NADP+, which stimulates G6PD to produce more NADPH. wikipedia.org

Structural NADP+: Beyond the catalytic site where NADP+ is reduced, human G6PD possesses a second, "structural" NADP+ binding site located approximately 25 Å from the active site. nih.govnih.gov This site is integral to the enzyme's stability and allosteric regulation. lsuhsc.edu Cryo-electron microscopy studies have revealed that the binding of NADP+ to this structural site induces a conformational change that allosterically regulates the binding of G6P and subsequent catalysis. nih.govnih.gov This structural NADP+ molecule is crucial for maintaining the enzyme in a stable, active dimeric or tetrameric state. lsuhsc.eduresearchgate.net The binding of structural NADP+ promotes G6P binding, highlighting a sophisticated allosteric mechanism where the cofactor primes the enzyme for its substrate. nih.gov

Table 2: Allosteric Regulators of Glucose-6-Phosphate Dehydrogenase (G6PD)

| Regulator | Binding Site | Effect on G6PD Activity | Mechanism |

| D-Glucose 6-phosphate (G6P) | Active Site | Activation | Substrate for the enzyme; its binding is the first step in the catalytic reaction. wikipedia.org |

| NADP+ (catalytic) | Active Site | Activation | Essential cofactor for the dehydrogenation reaction. wikipedia.org |

| NADP+ (structural) | Allosteric Site | Activation / Stabilization | Induces a conformational change that promotes G6P binding; stabilizes the active multimeric structure. lsuhsc.edunih.govnih.gov |

| NADPH | Active Site | Inhibition | Product of the reaction; competes with NADP+ for binding. wikipedia.org |

Cellular and Systemic Regulatory Roles of D Glucose 6 Phosphate

Regulation of Intracellular Redox Balance

G6P plays a central role in maintaining the delicate balance between oxidizing and reducing agents within the cell, a state known as redox homeostasis. This is primarily achieved through its entry into the pentose (B10789219) phosphate (B84403) pathway, which is directly coupled to the production of NADPH. mdpi.comfrontiersin.org

The first and rate-limiting step of the pentose phosphate pathway is the dehydrogenation of G6P by the enzyme Glucose-6-phosphate dehydrogenase (G6PD). nih.govwikipedia.org This irreversible reaction is a primary source of cytosolic NADPH, a crucial reducing equivalent. nih.govfrontiersin.org NADPH is indispensable for the cellular antioxidant defense system. nih.govnih.gov It serves as the essential cofactor for glutathione (B108866) reductase, an enzyme that regenerates reduced glutathione (GSH) from its oxidized form (GSSG). mdpi.com GSH is a potent antioxidant that directly neutralizes reactive oxygen species and is also a substrate for glutathione peroxidases, which detoxify harmful peroxides. nih.gov By providing a steady supply of NADPH, the metabolism of G6P ensures that the glutathione system remains functional, protecting cellular components from oxidative damage. nih.govwikipedia.org

Table 1: Key Components in G6P-Mediated Antioxidant Defense

| Component | Role | Pathway Involvement |

| D-Glucose 6-phosphate (G6P) | Initial substrate | Pentose Phosphate Pathway |

| Glucose-6-phosphate dehydrogenase (G6PD) | Rate-limiting enzyme that oxidizes G6P | Pentose Phosphate Pathway |

| NADPH | Reducing equivalent produced from G6P oxidation | Pentose Phosphate Pathway |

| Glutathione Reductase | Enzyme that reduces GSSG to GSH, using NADPH | Glutathione System |

| Reduced Glutathione (GSH) | Major cellular antioxidant | Glutathione System |

The role of G6P in modulating reactive oxygen species (ROS) is multifaceted. While the G6PD-driven production of NADPH is critical for scavenging ROS and mitigating oxidative stress, NADPH also serves as a substrate for NADPH oxidase (NOX) enzymes. mdpi.comnih.gov These enzymes intentionally generate ROS, such as superoxide, which function as signaling molecules in various physiological processes, including immune responses and cell growth. mdpi.comyoutube.com Therefore, the flux of G6P through the PPP can have opposing effects on ROS levels depending on the cellular context and the relative activities of antioxidant enzymes versus ROS-producing enzymes like NOX. diabetesjournals.org In macrophages, for instance, G6PD can stimulate proinflammatory responses by supplying NADPH to NOX, leading to increased cellular ROS. nih.gov Conversely, in other conditions, a G6PD defect leads to elevated cytosolic ROS due to impaired antioxidant capacity. diabetesjournals.org This highlights G6P's central role in the tightly regulated balance of ROS for both defense and signaling.

Nucleotide and Amino Acid Biosynthesis Precursors

The pentose phosphate pathway, initiated by G6P, is a critical anabolic pathway that provides essential precursors for the synthesis of vital macromolecules. nih.govnih.gov The oxidative branch of the PPP, starting with G6P, generates ribulose-5-phosphate, which is then converted to ribose-5-phosphate (B1218738) (R5P). nih.gov R5P is the foundational sugar backbone required for the de novo synthesis of nucleotides, the building blocks of DNA and RNA, as well as nucleotide coenzymes like ATP, NAD+, and FAD. nih.govnih.gov In rapidly dividing cells, the demand for R5P is high to support DNA replication and transcription. frontiersin.org

The non-oxidative branch of the PPP can also produce R5P from glycolytic intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, demonstrating the metabolic flexibility centered around G6P. nih.govnih.gov Furthermore, intermediates of these interconnected pathways can provide carbon skeletons for the synthesis of certain non-essential amino acids, underscoring the role of G6P as a central provider of building blocks for cell growth and proliferation. nih.gov

Mitochondrial Quality Control and Mitophagy Regulation

Recent research has uncovered a novel role for G6P metabolism in maintaining the health and integrity of mitochondria, the cell's powerhouses. nih.govnih.gov Mitophagy is a specialized form of autophagy responsible for the selective removal of damaged or dysfunctional mitochondria, a critical process for cellular quality control. eurekalert.org Studies have identified G6PD, the key enzyme metabolizing G6P, as a positive regulator of PINK1-Parkin-mediated mitophagy. nih.govresearchgate.net

Upon mitochondrial damage, a portion of G6PD localizes to the mitochondria and interacts with PINK1, a kinase that acts as a sensor for mitochondrial stress. nih.govnih.gov This interaction is crucial for stabilizing PINK1 on the mitochondrial outer membrane. nih.gov The stabilization of PINK1 initiates a signaling cascade that leads to the recruitment of the E3 ligase Parkin and the subsequent ubiquitination of mitochondrial proteins, marking the damaged organelle for degradation. nih.govnih.gov Deletion of G6PD impairs PINK1 stabilization, inhibits mitophagy, and reduces cell viability under mitochondrial stress. nih.goveurekalert.org This connection bridges glucose metabolism and redox homeostasis directly with mitochondrial quality control, highlighting a previously unknown regulatory function of the G6P metabolic axis. nih.gov

Cell Proliferation and Metabolic Reprogramming

Rapidly proliferating cells, particularly cancer cells, undergo significant metabolic reprogramming to meet the high demands for energy and biosynthetic precursors. nih.govnih.gov This reprogramming often involves an increased uptake of glucose and an enhanced flux of G6P into anabolic pathways like the PPP, a phenomenon related to the Warburg effect. nih.govfrontiersin.org

By shunting G6P through the PPP, cancer cells achieve two critical objectives for proliferation:

Production of Ribose-5-Phosphate : As mentioned, this is essential for the rapid synthesis of nucleotides needed for DNA and RNA in dividing cells. nih.gov

Generation of NADPH : The increased production of NADPH supports the high rate of fatty acid synthesis required for building new cell membranes. frontiersin.orgnih.gov Additionally, cancer cells often experience high levels of oxidative stress, and the enhanced NADPH production is crucial for maintaining redox balance and protecting against ROS-induced damage. nih.govmdpi.com

The enzyme G6PD is frequently upregulated in various cancers, and its inhibition has been shown to reduce cell proliferation and increase oxidative stress, making it a target of interest in cancer therapy. nih.govmdpi.com This demonstrates that the metabolic fate of G6P is a key determinant in supporting the anabolic growth characteristic of proliferating cells. frontiersin.org

Table 2: Role of G6P Metabolism in Cell Proliferation

| Metabolic Output from G6P | Function in Proliferation | Consequence of Upregulation |

| Ribose-5-Phosphate | Precursor for nucleotide and nucleic acid synthesis | Supports rapid DNA replication and cell division |

| NADPH | Reductant for fatty acid synthesis | Provides building blocks for new cell membranes |

| NADPH | Cofactor for antioxidant systems | Counteracts high oxidative stress in cancer cells |

Interactions with Signaling Pathways

The metabolism of G6P is intricately linked with major cellular signaling pathways that control cell growth, survival, and metabolism. Oncogenic signaling pathways, such as the PI3K/Akt pathway, are known to stimulate glucose uptake and glycolysis, thereby increasing the intracellular pool of G6P. nih.gov This increased G6P can then be funneled into the PPP to support the biosynthetic and antioxidant needs of cells stimulated to grow.

Furthermore, the products of G6P metabolism can themselves act as signaling modulators. The cellular NADPH/NADP+ ratio, which is directly controlled by G6PD activity, influences the cellular redox environment. wikipedia.org This redox state can modulate the activity of various signaling proteins and transcription factors that are sensitive to oxidation, such as NF-κB and AP-1, which in turn regulate genes involved in inflammation, proliferation, and survival. nih.gov For example, G6PD deficiency can activate TGF-β signaling and increase ROS, leading to downstream effects on cell adhesion. mdpi.com Inactive G6PD has also been shown to inhibit the epithelial-mesenchymal transition (EMT) through the regulation of the JNK and Akt pathways. mdpi.com These interactions place G6P at a critical node, integrating upstream growth signals with the metabolic machinery necessary to execute complex cellular programs.

Protein Kinase C (PKC) Interactions

The activity of G6PD, and thus the metabolism of D-Glucose 6-phosphate, is subject to regulation by various signaling molecules, including Protein Kinase C (PKC). Research has shown that G6PD activity can be enhanced in a PKC-dependent manner. nih.govnih.gov Specifically, in vascular smooth muscle, contractile agonists that activate PKC also lead to an increase in G6PD activity. nih.govresearchgate.net

Studies utilizing bovine coronary arteries have demonstrated that stimulation with agents like KCl or the thromboxane (B8750289) A2 mimetic U46619 results in a significant increase in both G6PD activity and glucose flux through the PPP. nih.govresearchgate.net This activation was found to be dependent on PKC, as the effect was blocked by inhibitors of this kinase family. Further investigation identified the specific isoform PKCδ as the key mediator. The use of rottlerin, a PKCδ inhibitor, or the knockdown of PKCδ expression using siRNA, prevented the KCl-induced activation of G6PD. researchgate.net A PKC activator, phorbol (B1677699) 12,13-dibutyrate, was shown to significantly increase the phosphorylation and activity of G6PD. nih.govresearchgate.net This evidence points to a direct signaling pathway where PKCδ phosphorylates and activates G6PD, thereby directing D-Glucose 6-phosphate into the pentose phosphate pathway in response to specific cellular stimuli. nih.govresearchgate.net

Src-mediated Tyrosine Phosphorylation of G6PD

Another critical layer of regulation for the G6PD enzyme involves post-translational modification through tyrosine phosphorylation, mediated by the non-receptor tyrosine kinase c-Src. ahajournals.orgnih.gov This mechanism represents a significant control point for the entry of D-Glucose 6-phosphate into the PPP. The interaction between c-Src and G6PD has been demonstrated to enhance the catalytic activity of G6PD, thereby promoting the production of NADPH and ribose-5-phosphate. nih.gov

In-depth studies have revealed that c-Src directly interacts with and phosphorylates G6PD at specific tyrosine residues. nih.govresearchgate.net In endothelial cells, vascular endothelial growth factor (VEGF) was found to induce the tyrosine phosphorylation of G6PD, a process dependent on Src activity. ahajournals.orgnih.gov The specific sites of Src-mediated phosphorylation have been identified as Tyr-112, Y428, and Y507. nih.govresearchgate.net Phosphorylation at these sites significantly boosts G6PD's enzymatic efficiency. For instance, phosphorylation at Tyr-112 was shown to dramatically decrease the Michaelis constant (Km) for its substrate, D-Glucose 6-phosphate, while increasing the catalytic turnover rate (Kcat). nih.gov This enhanced activity augments the PPP flux, which is crucial for processes like counteracting oxidative stress and supporting the biosynthetic needs of proliferating cells. nih.gov The correlation between c-Src activation and the tyrosine phosphorylation and activity of G6PD has also been observed in clinical cancer samples, highlighting the physiological relevance of this regulatory mechanism. nih.gov

| Phosphorylation Site | Kinetic Parameter Affected | Outcome | Reference |

|---|---|---|---|

| Tyr-112 | Km for G6P | Dramatically decreased | nih.gov |

| Tyr-112 | Kcat | Increased | nih.gov |

| Y428, Y507 | Enzyme Activity | Increased in response to VEGF | ahajournals.org |

Impact on Vascular Smooth Muscle Contractility

The metabolic processing of D-Glucose 6-phosphate via the G6PD-catalyzed reaction plays a significant role in regulating the function of vascular smooth muscle cells (VSMCs). nih.govphysiology.org The NADPH produced from this pathway is a key modulator of vascular tone and contractility. nih.govnih.gov Research indicates a strong positive correlation between G6PD activity, NADPH levels, and force generation in coronary arteries, suggesting that increased flux of D-Glucose 6-phosphate through the PPP is involved in regulating smooth muscle contraction. nih.gov

Upon stimulation with contractile agents, G6PD activity and NADPH levels increase in a manner dependent on PKCδ. nih.govnih.gov The generated NADPH influences contractility by modulating intracellular Ca2+ levels. Studies have shown that G6PD modulates Ca2+ entry in response to membrane depolarization. nih.govnih.gov For example, knocking down G6PD in coronary arteries led to decreased NADPH generation and reduced increases in intracellular Ca2+ and myosin light chain phosphorylation, ultimately resulting in diminished contractility. nih.govresearchgate.net Conversely, the overexpression of G6PD amplified the KCl-evoked rise in intracellular Ca2+ and augmented contraction. nih.govnih.gov These findings establish a clear mechanistic link between the metabolism of D-Glucose 6-phosphate by G6PD and the regulation of vascular smooth muscle contractility. nih.gov

| Experimental Condition | Effect on G6PD/NADPH | Effect on VSM Contractility | Reference |

|---|---|---|---|

| Stimulation with KCl or U46619 | Increased G6PD activity and NADPH levels | Increased force generation | nih.gov |

| G6PD Knockdown (siRNA) | Decreased G6PD expression, activity, and NADPH levels | Reduced contractility (decreased Ca2+ influx and MLC phosphorylation) | nih.govresearchgate.net |

| G6PD Overexpression | Increased G6PD activity | Augmented Ca2+ influx and contraction | nih.govnih.gov |

| Aortas from G6PD-deficient mice | Reduced G6PD activity | Developed less force in response to stimuli | nih.gov |

Interplay with Inflammatory Processes

The metabolism of D-Glucose 6-phosphate through the pentose phosphate pathway is deeply intertwined with inflammatory processes. tandfonline.comnih.gov The NADPH generated by G6PD is a critical substrate for both pro-oxidant and antioxidant systems that regulate inflammation. tandfonline.com NADPH is utilized by NADPH oxidase (NOX) to generate reactive oxygen species (ROS), which are key signaling molecules in inflammatory responses and are necessary for pathogen clearance by immune cells. nih.govnih.gov At the same time, NADPH is essential for regenerating reduced glutathione, a primary cellular antioxidant that quenches ROS and mitigates oxidative damage. nih.gov

The role of G6PD in inflammation appears to be context- and cell-type-specific. In obesity, G6PD expression is often increased in adipose tissue, where it contributes to oxidative stress and a pro-inflammatory state by potentiating ROS generation in macrophages. tandfonline.comnih.govdiabetesjournals.org This leads to the activation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.govdiabetesjournals.org Studies have shown that mononuclear cells from G6PD-deficient individuals secrete fewer pro-inflammatory cytokines. tandfonline.comnih.gov Furthermore, G6PD deficiency has been shown to downregulate inflammasome activation, a key component of the innate immune response that leads to the production of IL-1β and IL-18. researchgate.net This suggests that by controlling the flux of D-Glucose 6-phosphate into the PPP, G6PD acts as a crucial regulator of the cellular redox environment, thereby modulating the intensity and progression of inflammatory responses. tandfonline.complos.org

Advanced Methodologies for D Glucose 6 Phosphate Research

Enzyme Activity Assays and Spectrophotometric Techniques

Enzyme activity assays are fundamental to understanding the kinetics and regulation of enzymes that produce or consume D-Glucose 6-phosphate. Spectrophotometry is a common detection method in these assays, offering sensitivity and convenience.

Coupled Enzyme Assay Systems

Coupled enzyme assays are frequently used to measure the activity of enzymes for which the direct product is not easily detectable. In the context of G6P, the activity of enzymes such as hexokinase, which catalyzes the formation of G6P from glucose, can be determined by coupling this reaction to a subsequent, easily measurable reaction. egyankosh.ac.in A common coupling enzyme is glucose-6-phosphate dehydrogenase (G6PD), which catalyzes the oxidation of G6P. egyankosh.ac.innih.gov

The principle of this assay involves a two-step reaction:

Hexokinase reaction: Glucose + ATP → D-Glucose 6-phosphate + ADP

G6PD reaction: D-Glucose 6-phosphate + NADP⁺ → 6-phospho-D-glucono-1,5-lactone + NADPH + H⁺

The rate of NADPH production in the second reaction is directly proportional to the rate of G6P formation in the first reaction, and thus to the hexokinase activity. egyankosh.ac.in This can be monitored spectrophotometrically. A novel, thermostable adaptation of this coupled-enzyme assay has been developed for monitoring glucose concentrations at high temperatures using enzymes from the marine hyperthermophile Thermotoga maritima. nih.gov Colorimetric assays have also been developed where the generated NADPH reduces a tetrazolium salt to a colored formazan (B1609692) product, allowing for visual or spectrophotometric quantification. nih.gov3hbiomedical.com

Measurement of NADP+/NADPH Reduction/Oxidation

The reduction of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺) to NADPH is a key event in many G6P-related enzyme assays. creative-enzymes.com NADPH has a characteristic absorbance maximum at 340 nm, whereas NADP⁺ does not absorb significantly at this wavelength. egyankosh.ac.inworthington-biochem.comxylemanalytics.com This property allows for the direct and continuous monitoring of enzyme reactions that produce or consume NADPH.

The activity of G6PD, for example, is directly assayed by measuring the rate of increase in absorbance at 340 nm as G6P is oxidized and NADP⁺ is reduced. worthington-biochem.comd-nb.infonih.gov This method is highly specific and is the basis for many commercially available G6PD activity assay kits. cellsignal.comcellsignal.com The reaction velocity is determined from the initial linear portion of the absorbance curve. worthington-biochem.com

Isotopic Labeling and Tracing Techniques

Isotopic labeling is a powerful tool for tracing the metabolic fate of molecules within a biological system. By introducing atoms with a non-standard isotopic composition (e.g., ¹³C instead of ¹²C), researchers can follow the incorporation of these isotopes into various metabolites, thereby mapping metabolic pathways and quantifying metabolic fluxes. nih.gov

Use of U-¹³C₆ Labeled D-Glucose 6-phosphate in Metabolomics

Uniformly labeled D-glucose with ¹³C at all six carbon positions (U-¹³C₆-glucose) is a common tracer used in metabolic studies. kuleuven.beisotope.com When cells are cultured in the presence of U-¹³C₆-glucose, the label is incorporated into D-Glucose 6-phosphate and subsequently into other downstream metabolites of pathways like glycolysis and the pentose (B10789219) phosphate pathway. nih.govnih.govresearchgate.net This allows for the detailed analysis of carbon flow through these central metabolic routes. pnas.org

By using mass spectrometry or NMR spectroscopy to analyze the mass isotopomer distribution in metabolites, researchers can determine the relative activity of different metabolic pathways. nih.govnih.gov For instance, the labeling pattern in pentose phosphates can reveal the relative contributions of the oxidative and non-oxidative branches of the pentose phosphate pathway. nih.gov U-¹³C₆ labeled D-Glucose 6-phosphate itself can also be used as an internal standard in metabolomics experiments for accurate quantification. isotope.commedchemexpress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive analytical technique that provides detailed structural and quantitative information about molecules in a sample. It is particularly useful for studying metabolites in their native environment, such as within intact cells or tissues.

³¹P NMR spectroscopy is a highly effective method for the direct detection and quantification of phosphorylated metabolites, including D-Glucose 6-phosphate, due to the presence of a phosphate group. pacific.edunih.gov This technique allows for the measurement of G6P concentrations in vivo, for example, in muscle tissue during and after exercise. nih.govnih.gov The chemical shift of the ³¹P nucleus in G6P provides a distinct signal in the NMR spectrum. researchgate.netillinois.edu Furthermore, coupling constants between phosphorus and adjacent protons or carbons can provide insights into the conformation of the phosphate group relative to the sugar ring. pacific.edu

¹H NMR spectroscopy can also be used to analyze G6P, providing information about the protons on the glucose ring. researchgate.nethmdb.ca Advanced NMR techniques, such as pure shift NMR, can simplify complex spectra by removing the effects of proton-proton and proton-phosphorus couplings, which aids in metabolite identification. researchgate.net Both ¹H and ¹³C NMR data for D-Glucose 6-phosphate are available in public databases. bmrb.iohmdb.caacs.org

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating D-Glucose 6-phosphate from complex biological mixtures and from its isomers, which often have identical masses and similar chemical properties. The choice of chromatographic method and detector is crucial for achieving the desired selectivity and sensitivity.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of G6P. Various column chemistries have been employed for its separation, including:

Hydrophilic Interaction Liquid Chromatography (HILIC): This method is well-suited for the separation of polar compounds like sugar phosphates. shodexhplc.comchromatographyonline.com

Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange properties can effectively separate sugar phosphates. sielc.comvu.nlsielc.com

Ion-Pair Reversed-Phase Liquid Chromatography (IP-RP-LC): This technique uses an ion-pairing agent to improve the retention of charged analytes like G6P on a reversed-phase column. acs.org

Detection of G6P after HPLC separation can be achieved using various detectors, including:

Corona Charged Aerosol Detector (CAD): Provides a near-universal response for non-volatile analytes. helixchrom.com

Evaporative Light Scattering Detector (ELSD): Another universal detector suitable for non-volatile compounds. sielc.com

Mass Spectrometry (MS): Offers high sensitivity and selectivity, allowing for the definitive identification and quantification of G6P. shodexhplc.comsielc.comthermofisher.cnresearchgate.nethmdb.ca Tandem mass spectrometry (MS/MS) can be used to differentiate between sugar phosphate isomers based on their unique fragmentation patterns. thermofisher.cn

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of G6P. hmdb.canih.gov This method requires chemical derivatization to make the polar sugar phosphate volatile. The resulting derivatives can be separated by GC and detected with high sensitivity by MS. nih.gov

In Vitro and Ex Vivo Experimental Models

Advanced research on D-Glucose 6-phosphate (G6P) frequently employs in vitro and ex vivo experimental models to elucidate its biochemical roles and the kinetics of the enzymes that metabolize it. These models provide a controlled environment, free from the systemic complexities of a whole organism, allowing for precise investigation of specific molecular interactions.

In vitro studies often utilize purified enzymes to characterize their kinetic properties with G6P as a substrate. For instance, the activity of Glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway, is routinely assessed using cell-free enzymatic assays. nih.govcaymanchem.com In these systems, G6P is oxidized by G6PD, leading to the concurrent reduction of β-Nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH. sigmaaldrich.com The rate of NADPH formation, which can be measured spectrophotometrically or fluorometrically, provides a direct quantification of enzyme activity. nih.gov Such assays are fundamental for screening potential inhibitors or activators of G6P-metabolizing enzymes. One study, for example, investigated the in vitro effects of the cancer drug imatinib (B729) on purified G6PD from sheep brain cortex, determining its inhibitory concentration (IC50) and inhibition type through kinetic analysis. researchgate.net

Another powerful in vitro technique involves using cell extracts or lysates. A fluorescence-based methodology was developed to measure G6P concentrations in cell extracts by coupling the G6PD reaction with a diaphorase-resazurin amplifying system, which generates the highly fluorescent molecule resorufin. nih.gov This method offers high sensitivity, with a detection limit of 10 pmol, making it suitable for samples with low metabolite content. nih.gov

Ex vivo models, which use tissues or cells taken directly from an organism, bridge the gap between in vitro and in vivo research. Tissue homogenates from various organs, such as the liver, kidney, and brain, are used to measure the activity of G6P-related enzymes in a context that more closely resembles the physiological state. researchgate.net For example, G6PDH activity has been successfully measured in lysates from mouse tissues, erythrocytes, and various cell culture samples. caymanchem.com These models are crucial for understanding how enzyme function may vary between different tissues and under different physiological or pathological conditions.

The following table summarizes key enzymatic assays used in in vitro models for studying G6P and related enzymes.

| Assay Type | Principle | Sample Types | Detected Molecule | Application |

| Colorimetric G6PD Assay | G6P is oxidized by G6PD, reducing NADP+ to NADPH. A probe is then reduced by NADPH to produce a colored product (absorbance at 450nm). | Tissue lysates, cell lysates | Colored probe | Quantifying G6PD activity. |

| Fluorometric G6PD Assay | G6P is oxidized by G6PD, reducing NADP+ to NADPH. NADPH reacts with a detector to yield a highly fluorescent product (Ex/Em = 530-540/585-595 nm). caymanchem.com | Erythrocyte lysates, tissue homogenates, cell culture samples caymanchem.com | Fluorescent product | High-sensitivity detection of G6PD activity. caymanchem.com |

| Fluorometric G6P Assay | G6P is oxidized by G6PD to produce NADPH, which is then amplified by a diaphorase-cycling system to convert resazurin (B115843) to the fluorescent resorufin. nih.gov | Cell extracts nih.gov | Resorufin | Measuring G6P concentrations. nih.gov |

| Spectrophotometric G6PD Assay | G6P is oxidized by G6PD, and the resulting increase in NADPH is measured directly by the change in absorbance at 340nm. sigmaaldrich.com | Purified enzyme solutions sigmaaldrich.com | NADPH | Standardizing enzyme activity and kinetic studies. sigmaaldrich.com |

Cell Culture Applications and Metabolic Studies

Cell culture systems are indispensable tools for investigating the role of D-Glucose 6-phosphate in cellular metabolism. As the first intermediate of glucose metabolism within the cell, G6P stands at a critical metabolic crossroads, connecting glycolysis, the pentose phosphate pathway (PPP), glycogen (B147801) synthesis, and the hexosamine pathway. nih.govresearchgate.net Its fate is intricately regulated based on the cell's energy status and biosynthetic requirements. nih.govtuscany-diet.net

A primary application of cell culture is in metabolic flux analysis (MFA), particularly using stable isotope tracers like 13C-labeled glucose. nih.gov In this technique, cultured cells are fed 13C-glucose, which is converted to 13C-G6P. By tracking the distribution of the 13C label into various downstream metabolites using techniques like mass spectrometry or NMR spectroscopy, researchers can quantify the rate of carbon flow (flux) through interconnected metabolic pathways. mdpi.com For example, 13C-MFA has been used in Human Umbilical Vein Endothelial Cells (HUVEC) to determine how inhibition of specific pathways alters the flux of G6P into glycolysis versus the PPP. nih.gov This approach provides a dynamic view of how cells partition G6P to meet demands for ATP, NADPH, and biosynthetic precursors like ribose-5-phosphate (B1218738). nih.govnih.gov

Cell culture models are also vital for studying the regulation of cell growth and survival. The enzyme G6PD, which consumes G6P, is the primary source of NADPH, a crucial reductant for protecting cells against oxidative damage and for supporting anabolic processes. nih.govrose-hulman.edu Studies using various cell lines have shown that G6PD activity is critical for cell proliferation. nih.gov For instance, in cell lines such as 3T3 and COS cells, inhibiting G6PD activity was found to block growth factor-stimulated DNA synthesis and make cells more vulnerable to the growth-inhibiting effects of hydrogen peroxide. nih.gov Conversely, overexpressing G6PD stimulated cell growth, highlighting the importance of the G6P-fueled pentose phosphate pathway in maintaining redox homeostasis and supporting biosynthesis. nih.gov

Furthermore, cell culture experiments allow for the investigation of specific metabolic phenotypes, such as the Warburg effect in cancer cells. In one experiment, treating cells with a pyruvate (B1213749) kinase inhibitor led to a measurable increase in intracellular G6P levels, demonstrating a metabolic bottleneck downstream of G6P and mimicking aspects of cancer metabolism in vitro. nih.gov Various cancer cell lines, including those from glioblastomas, are used to study the metabolic shifts that occur during rapid proliferation, where the allocation of G6P is often reprogrammed. mdpi.com

The table below provides examples of cell lines used in metabolic studies involving D-Glucose 6-phosphate.

| Cell Line | Organism | Cell Type | Research Focus |

| HUVEC | Human | Endothelial Cells | 13C Metabolic Flux Analysis of glycolysis, pentose phosphate pathway, and hexosamine biosynthetic pathway. nih.gov |

| 3T3 Cells | Mouse | Fibroblasts | Investigating the role of G6PD activity in cell growth, proliferation, and redox regulation. nih.gov |

| COS Cells | Monkey | Kidney Fibroblasts | Studying the importance of G6PD and NADPH production for cell division and response to growth factors. nih.gov |

| Glioblastoma Cell Lines | Human | Brain Cancer Cells | Analyzing metabolic reprogramming and the role of glucose metabolism in cancer cell proliferation. mdpi.com |

Biosynthesis and Derivatization in Research Contexts

Enzymatic Biosynthesis Approaches

Enzymatic synthesis offers a highly specific and environmentally benign alternative to traditional chemical methods for producing D-glucose 6-phosphate (G6P). These approaches often utilize multi-enzyme systems in one-pot reactions to improve efficiency and yield.

The enzymatic phosphorylation of glucose to G6P is catalyzed by kinases, but the high cost of the phosphoryl donor, adenosine (B11128) triphosphate (ATP), necessitates the use of coupled enzymatic systems for cofactor regeneration. nih.govnih.gov A common strategy involves a one-pot reaction combining a kinase with an ATP-regenerating enzyme.

For example, researchers have successfully established a fully enzymatic route for G6P synthesis using either Saccharomyces cerevisiae hexokinase (HK) or Escherichia coli glucokinase (EGlk) for the primary phosphorylation reaction. nih.govfrontiersin.org This is coupled with Pseudomonas aeruginosa polyphosphate kinase 2 (PPK2) to regenerate ATP, creating a self-sustaining system. nih.govfrontiersin.org

This concept has been extended to utilize raw biomass as a starting material. A three-enzyme system has been demonstrated for the production of G6P directly from cellulose (B213188). nih.govnih.gov In this one-pot reaction, Aspergillus niger cellulase (B1617823) first hydrolyzes cellulose to release glucose. nih.govnih.gov Subsequently, the released glucose is phosphorylated by hexokinase, with the concurrent regeneration of ATP by polyphosphate kinase 2. nih.govnih.gov This integrated process allows for the conversion of a low-cost cellulosic feedstock into a valuable biochemical. nih.gov

The economic viability of enzymatic G6P synthesis hinges on efficient cofactor regeneration, specifically for ATP. nih.gov Stoichiometric addition of ATP is prohibitively expensive for large-scale production. harvard.edu Therefore, systems are designed to continuously regenerate ATP from its hydrolyzed form, adenosine diphosphate (B83284) (ADP).

One of the most effective strategies involves the use of polyphosphate kinase 2 (PPK2). nih.gov This enzyme utilizes inorganic polyphosphate, an inexpensive phosphoryl donor, to convert ADP back to ATP, which can then be reused by the hexokinase or glucokinase. nih.govillinois.edu This creates a catalytic cycle that dramatically reduces the amount of ATP needed to start the reaction. nih.gov

Alternative ATP regeneration systems have also been developed. These include:

Acetate Kinase (AK): Uses acetylphosphate (B1214568) as the phosphoryl donor to convert ADP to ATP. illinois.eduharvard.edu

Pyruvate (B1213749) Kinase (PK): Employs phosphoenolpyruvate (B93156) (PEP) as the phosphate (B84403) donor. illinois.edu

Creatine (B1669601) Kinase (CK): Utilizes creatine phosphate (CP) for ATP regeneration. illinois.edu

While these methods are effective, the polyphosphate/PPK2 system is often favored for its use of a very low-cost phosphate donor. nih.gov

Maximizing the yield of G6P in multi-enzyme systems requires careful optimization of various reaction parameters. Key factors include the ratio of the enzymes, pH, temperature, and substrate concentrations. nih.gov

In a system combining hexokinase (HK) and polyphosphate kinase 2 (PPK2), researchers determined optimal conditions to achieve high conversion rates. nih.govfrontiersin.org For instance, after optimization, an 85% conversion of glucose into G6P was achieved within a 24-hour reaction, yielding 12.56 g/L of the product. nih.govnih.gov When starting from cellulose, the three-enzyme system (cellulase, HK, and PPK2) achieved a 77% conversion of the glucose released from the cellulose. nih.govnih.gov

Product inhibition can also affect reaction efficiency. High concentrations of ADP, for example, can inhibit the activity of both hexokinase and glucokinase, underscoring the importance of an efficient and well-matched ATP regeneration system. nih.govfrontiersin.org

The table below summarizes the optimized conditions from a study on one-pot G6P production from glucose. nih.govfrontiersin.org

| Parameter | Optimal Value/Condition |

| Enzymes | Saccharomyces cerevisiae hexokinase (HK), Pseudomonas aeruginosa polyphosphate kinase 2 (PPK2) |

| Enzyme Ratio | 0.3125 U/ml HK and 0.115 U/ml PPK2 |

| Buffer | 50 mM sodium phosphate |

| pH | 7.5 |

| Temperature | 30°C |

| Key Substrates | 50 mM glucose, 50 mM polyphosphate |

| Cofactors | 2 mM ATP, 10 mM MgCl₂ |

| Reaction Time | 24 hours |

| Conversion Rate | 85% |

Chemical Synthesis Methods for Research Standards

While enzymatic methods are advancing, chemical synthesis remains a common route for producing G6P, particularly for creating research-grade standards. nih.govnih.gov The historical chemical synthesis of G6P often involves a multi-step process that requires the use of protecting groups to ensure phosphorylation occurs at the correct position on the glucose molecule. nih.govresearchgate.net

A frequently cited method involves the reaction of a protected glucose derivative, such as monoacetone glucose, with a phosphorylating agent like dibenzyl chlorophosphonate in a pyridine (B92270) solvent. nih.govresearchgate.net This is followed by deprotection steps to yield the final G6P product. Direct phosphorylation of unprotected glucose is generally not feasible as it leads to a mixture of products phosphorylated at different hydroxyl groups.

More advanced chemical strategies are continuously being developed to improve efficiency and stereoselectivity. For instance, a redesigned Koenigs-Knorr reaction has been explored for the synthesis of 1,2-cis phosphorylated glycosides. acs.org This method utilizes a thiocrown ether-mediated approach to control the reaction pathway, favoring the desired stereochemical outcome. acs.org Such methods are crucial for synthesizing complex phosphorylated carbohydrates for specialized research applications. acs.org

Derivatization for Specific Research Applications

The analysis of G6P and other sugar phosphates in biological samples presents a significant challenge due to their high polarity and structural similarity to other isomers (e.g., glucose 1-phosphate). nih.govresearchgate.net Direct analysis by methods like reversed-phase liquid chromatography is often difficult. nih.gov To overcome these issues, chemical derivatization is employed to modify the G6P molecule, making it more amenable to separation and detection, typically by mass spectrometry. nih.govnih.gov

A widely used technique is a two-step derivatization process:

Methoximation: The sample is first treated with methoxyamine, which reacts with the carbonyl group of the open-chain form of G6P to form a methoxime derivative. nih.govnih.gov This step prevents the formation of multiple isomers (anomers) during subsequent analysis.

Silylation or Propionylation: In the second step, the hydroxyl and phosphate groups are derivatized.

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the acidic protons on hydroxyl and phosphate groups with trimethylsilyl (B98337) (TMS) groups. nih.gov This increases the molecule's volatility, making it suitable for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov

Propionylation: Alternatively, propionic acid anhydride (B1165640) can be used to esterify the hydroxyl groups. nih.gov This derivatization makes the molecule more hydrophobic, improving its retention and separation on reversed-phase liquid chromatography columns for analysis by LC-MS. nih.govresearchgate.net

This two-step derivatization allows for the clear separation and accurate quantification of G6P, even distinguishing it from closely related isomers. nih.govnih.gov

The following table outlines common derivatization approaches for G6P analysis.

| Derivatization Step | Reagent(s) | Purpose | Analytical Method |

| 1. Oximation | Methoxyamine | Stabilizes the carbonyl group, prevents anomerization | GC-MS, LC-MS |

| 2. Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increases volatility and thermal stability | GC-MS |

| 2. Propionylation | Propionic acid anhydride, N-methylimidazole | Increases hydrophobicity, improves chromatographic retention | LC-MS |

D Glucose 6 Phosphate in Disease Mechanism Research

Role in Glycogen (B147801) Storage Diseases (e.g., Type I)

Glycogen Storage Disease Type I (GSD I), also known as von Gierke disease, is an autosomal recessive metabolic disorder characterized by the excessive accumulation of glycogen in the liver and kidneys. nih.gov This condition arises from a deficiency in the glucose-6-phosphatase system, which is crucial for maintaining glucose homeostasis. medscape.com The two primary subtypes, GSD Ia and GSD Ib, both lead to an accumulation of G6P, albeit through different molecular defects. nih.gov

In a healthy state, glucose-6-phosphatase, located in the endoplasmic reticulum, hydrolyzes G6P to glucose, which is then released into the bloodstream to maintain normal blood sugar levels. nih.gov Disruptions in this process are central to the pathophysiology of GSD I.

GSD Type Ia: This subtype is caused by mutations in the G6PC gene, which codes for the catalytic subunit of glucose-6-phosphatase (G6Pase). nih.gov This deficiency directly prevents the conversion of G6P to free glucose. medscape.com Consequently, G6P accumulates in the cytoplasm of hepatocytes and renal cells. nih.gov

The buildup of G6P in both subtypes leads to a cascade of metabolic derangements, including severe fasting hypoglycemia, lactic acidosis, hyperlipidemia, and hyperuricemia. nih.gov The excess G6P is shunted into alternative metabolic pathways, leading to increased glycogen and fat synthesis in the liver and kidneys. medscape.commedlineplus.gov

| Glycogen Storage Disease Type I Subtype | Defective Component | Gene | Primary Consequence |

| GSD Ia | Glucose-6-phosphatase (catalytic subunit) | G6PC | Inability to hydrolyze G6P to glucose. nih.gov |

| GSD Ib | Glucose-6-phosphate translocase | SLC37A4 | Failure to transport G6P into the endoplasmic reticulum. nih.gov |

Involvement in Metabolic Disorders Beyond Glycogen Storage

The metabolic consequences of altered G6P levels extend beyond rare genetic disorders and are implicated in more common metabolic conditions, notably hepatic steatosis (fatty liver disease).

Hepatic steatosis is characterized by the excessive accumulation of triglycerides in liver cells. youtube.com An increased intracellular concentration of G6P is a significant driver of this condition by promoting de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors. nih.gov